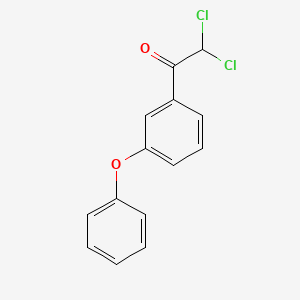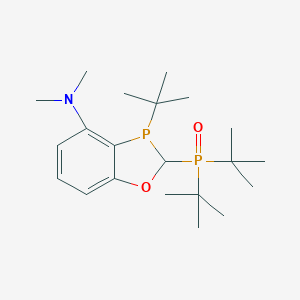
huperzine-B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Huperzine B is an alkaloid derived from the plant Huperzia serrata. It is known for its potential therapeutic effects, particularly as an acetylcholinesterase inhibitor, which makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Huperzine B can be synthesized through various chemical routes. One method involves the use of a chiral acid to form a chiral acid salt, followed by recrystallization from an organic solvent and basification with an alkali to obtain optically pure huperzine B . Another approach involves the preparation of ethosomes using the ethanol injection method, which optimizes the transdermal delivery of huperzine B .
Industrial Production Methods: Industrial production of huperzine B often involves the extraction from Huperzia serrata. The plant material is processed to isolate the alkaloid, which is then purified for use in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Huperzine B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving huperzine B include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of huperzine B include various derivatives that exhibit enhanced acetylcholinesterase inhibitory activity. These derivatives are often tested for their potential use in treating Alzheimer’s disease and other neurodegenerative conditions .
Aplicaciones Científicas De Investigación
Huperzine B has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is investigated for its neuroprotective effects and potential to enhance cognitive function. In medicine, huperzine B is being explored as a treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and protect neuronal cells from oxidative stress and apoptosis . Additionally, huperzine B is used in the pharmaceutical industry to develop new drugs targeting neurodegenerative diseases .
Mecanismo De Acción
Huperzine B exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the brain, which is crucial for memory and cognitive function. The compound also interacts with other molecular targets, including NMDA receptors, to provide neuroprotective effects . The pathways involved in its mechanism of action include the regulation of acetylcholine levels and protection against oxidative stress and mitochondrial dysfunction .
Comparación Con Compuestos Similares
Huperzine B is often compared with other acetylcholinesterase inhibitors such as galantamine and donepezil. While all these compounds share the ability to inhibit acetylcholinesterase, huperzine B is unique due to its natural origin and additional neuroprotective properties . Similar compounds include huperzine A, which is also derived from Huperzia serrata and has similar therapeutic effects . Other related compounds are various lycopodium alkaloids, which have been studied for their acetylcholinesterase inhibitory activity .
Conclusion
Huperzine B is a promising compound with significant potential in treating neurodegenerative diseases. Its unique chemical structure, diverse reactivity, and wide range of applications in scientific research make it a valuable subject of study. Continued research on huperzine B and its derivatives may lead to the development of new and effective treatments for conditions like Alzheimer’s disease.
Propiedades
Fórmula molecular |
C16H20N2O |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(1S,9S,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12-,16+/m1/s1 |
Clave InChI |
YYWGABLTRMRUIT-HSMVNMDESA-N |
SMILES isomérico |
CC1=C[C@@H]2CC3=C(C=CC(=O)N3)[C@]4(C1)[C@@H]2CCCN4 |
SMILES canónico |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



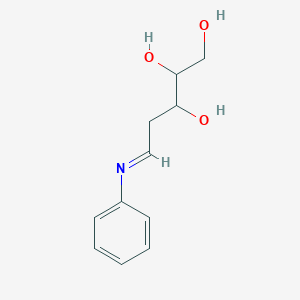
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)

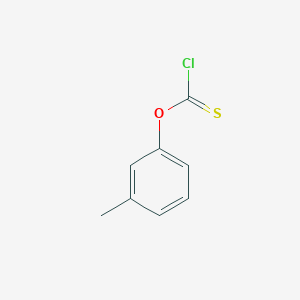
![1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13399993.png)

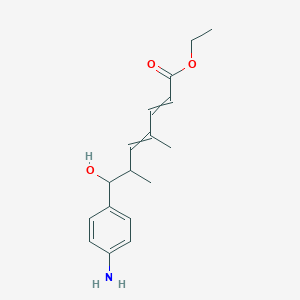
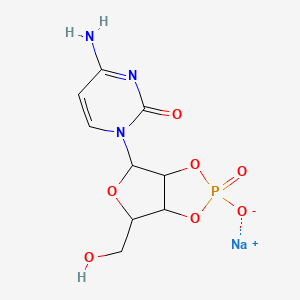

![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
